Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate is a complex organic compound featuring a thiazole ring, phenoxyphenyl group, and benzoate ester.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.
Attachment of Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated thiazole.
Carbamothioylation: The thiazole derivative is then treated with isothiocyanates to introduce the carbamothioyl group.
Formation of Benzoate Ester: Finally, the benzoate ester is formed by esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations include the purity of starting materials, reaction time, temperature control, and efficient separation and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted thiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
Biologically, Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate has shown promise in antimicrobial studies, demonstrating activity against a range of bacterial and fungal pathogens .
Medicine
In medicinal research, this compound is being investigated for its potential anti-inflammatory and anticancer properties. It has been found to inhibit certain enzymes and pathways involved in inflammation and cancer cell proliferation .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties such as enhanced stability or bioactivity .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share the thiazole ring structure but differ in their functional groups and biological activities.
Phenoxyphenyl Derivatives: Compounds such as 4-phenoxyphenol and 4-phenoxybenzoic acid have similar phenoxyphenyl groups but lack the thiazole ring.
Uniqueness
Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate is unique due to its combination of a thiazole ring, phenoxyphenyl group, and benzoate ester, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 4-[[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamothioylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S2/c1-31-23(30)18-9-7-17(8-10-18)22(29)27-24(33)28-25-26-21(15-34-25)16-11-13-20(14-12-16)32-19-5-3-2-4-6-19/h2-15H,1H3,(H2,26,27,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVJAXNPSBEZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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